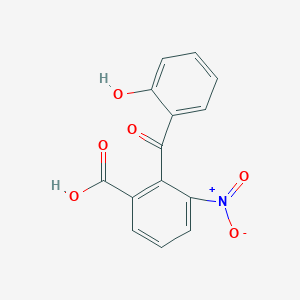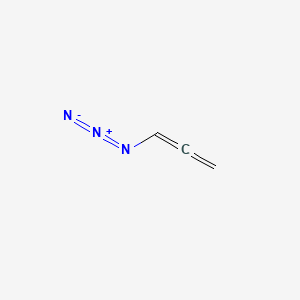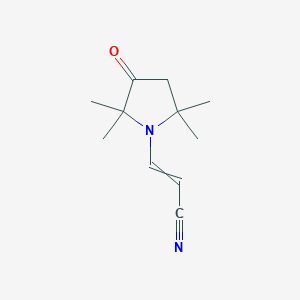
2-Propenenitrile, 3-(2,2,5,5-tetramethyl-3-oxo-1-pyrrolidinyl)-, (Z)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Propenenitrile, 3-(2,2,5,5-tetramethyl-3-oxo-1-pyrrolidinyl)-, (Z)- is a chemical compound known for its unique structure and properties It is characterized by the presence of a nitrile group attached to a propenyl chain, which is further connected to a pyrrolidinyl ring with four methyl groups and a keto group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Propenenitrile, 3-(2,2,5,5-tetramethyl-3-oxo-1-pyrrolidinyl)-, (Z)- typically involves the reaction of appropriate starting materials under controlled conditions. One common method involves the reaction of 3-(2,2,5,5-tetramethyl-3-oxo-1-pyrrolidinyl)propenal with a suitable nitrile source. The reaction conditions often include the use of a base to facilitate the formation of the nitrile group and a solvent to dissolve the reactants.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactions using similar synthetic routes. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques to ensure the final product meets the required specifications.
Chemical Reactions Analysis
Types of Reactions
2-Propenenitrile, 3-(2,2,5,5-tetramethyl-3-oxo-1-pyrrolidinyl)-, (Z)- can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the nitrile group to an amine or other reduced forms.
Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst are often used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) or nucleophiles (e.g., hydroxide ions) can be used under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce amines. Substitution reactions can result in various substituted derivatives.
Scientific Research Applications
2-Propenenitrile, 3-(2,2,5,5-tetramethyl-3-oxo-1-pyrrolidinyl)-, (Z)- has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis, enabling the creation of more complex molecules.
Biology: The compound’s reactivity makes it useful in studying biochemical pathways and interactions.
Medicine: Research into its potential therapeutic effects and interactions with biological targets is ongoing.
Industry: It is utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism by which 2-Propenenitrile, 3-(2,2,5,5-tetramethyl-3-oxo-1-pyrrolidinyl)-, (Z)- exerts its effects involves its interaction with molecular targets and pathways. The nitrile group can participate in nucleophilic addition reactions, while the pyrrolidinyl ring can engage in various interactions with enzymes and receptors. These interactions can modulate biological pathways and lead to specific effects.
Comparison with Similar Compounds
Similar Compounds
2-Propenenitrile, 3-(2,2,5,5-tetramethyl-3-oxo-1-pyrrolidinyl)-, (E)-: The (E)-isomer of the compound, differing in the spatial arrangement of the propenyl chain.
2-Propenenitrile, 3-(2,2,5,5-tetramethyl-3-oxo-1-pyrrolidinyl)-: A similar compound without the (Z)-configuration.
Uniqueness
The (Z)-configuration of 2-Propenenitrile, 3-(2,2,5,5-tetramethyl-3-oxo-1-pyrrolidinyl)- imparts unique properties, such as specific reactivity and interaction profiles, distinguishing it from its (E)-isomer and other similar compounds. This uniqueness makes it valuable for targeted applications in research and industry.
Properties
CAS No. |
89422-23-1 |
|---|---|
Molecular Formula |
C11H16N2O |
Molecular Weight |
192.26 g/mol |
IUPAC Name |
3-(2,2,5,5-tetramethyl-3-oxopyrrolidin-1-yl)prop-2-enenitrile |
InChI |
InChI=1S/C11H16N2O/c1-10(2)8-9(14)11(3,4)13(10)7-5-6-12/h5,7H,8H2,1-4H3 |
InChI Key |
SPGZCJKCXFAUOH-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CC(=O)C(N1C=CC#N)(C)C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



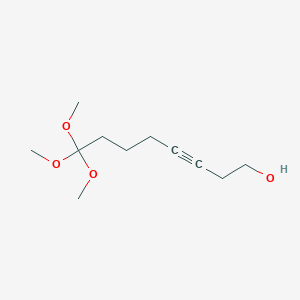
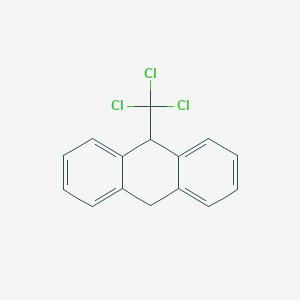

![Methyl trimethylsilyl {1-[(trimethylsilyl)oxy]ethyl}phosphonate](/img/structure/B14384047.png)
![1-{[(4-Chlorophenyl)methyl]sulfanyl}-3-nitrobenzene](/img/structure/B14384055.png)
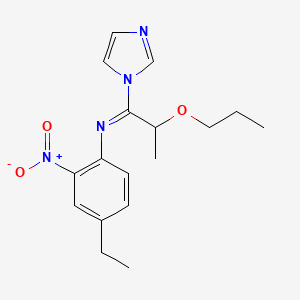


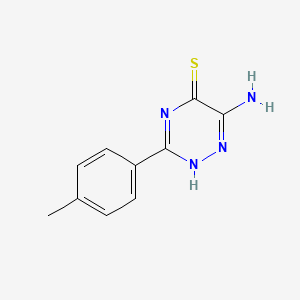
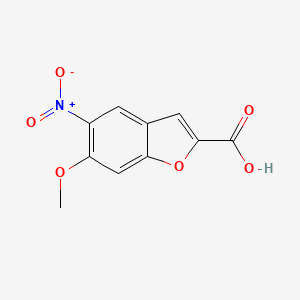
![Thiirane, [(1-methylethoxy)methyl]-](/img/structure/B14384099.png)
